In-Depth Technical Guide: Physical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
In-Depth Technical Guide: Physical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. It is important to note that while several computational predictions for the physical properties of this specific molecule are available, experimentally determined data remains scarce in publicly accessible literature. This guide presents the available computed data and, for comparative context, includes experimental data for closely related isomers. Furthermore, it outlines standard experimental protocols relevant to the characterization of such compounds.
Physicochemical Data
The physical properties of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate have been estimated through computational models. These predicted values offer a foundational understanding of the compound's characteristics.
Table 1: Computed Physical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 226.168127949 Da | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 277 | PubChem[1] |
Note: The data presented in Table 1 is computationally derived and has not been experimentally verified.
Comparative Analysis with Isomeric Compounds
To provide a practical context for the expected physical properties of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, the following table summarizes experimentally determined data for its isomers. These compounds share the same molecular formula and weight but differ in the arrangement of their nitrogen atoms within the spirocyclic scaffold. Such variations in structure can lead to differences in physical properties like melting and boiling points.
Table 2: Experimental Physical Properties of Related Diazaspiro Isomers
| Compound | CAS Number | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 236406-55-6 | Solid | Not specified | Not specified |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | 1246035-53-9 | Solid | Not specified | Not specified |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 | Solid | Not specified | 301.3 at 760 mmHg |
Experimental Protocols
Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle (optional, for pulverizing samples)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[2]
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[2]
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[2] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for determining the purity of a compound and for monitoring the progress of a chemical reaction.[3][4]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)[5]
-
Developing chamber
-
Spotting capillaries
-
Eluent (a solvent or mixture of solvents)
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Visualization method (e.g., UV lamp, iodine chamber)[4]
Procedure:
-
Plate Preparation: A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate. Small spots of a dilute solution of the sample are applied to the line using a capillary spotter.[4]
-
Development: The TLC plate is placed in a developing chamber containing a small amount of the chosen eluent, ensuring the sample spots are above the solvent level. The chamber is sealed to maintain a saturated atmosphere. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity. The plate is removed when the solvent front is about 1 cm from the top.[3]
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Visualization: The plate is dried, and the separated spots are visualized. If the compounds are UV-active, they can be seen as dark spots under a UV lamp.[5] Alternatively, the plate can be placed in a chamber with iodine crystals, which will stain the organic compounds.[4] The presence of a single spot indicates a pure compound.
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized compound such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.
Caption: General workflow for the characterization of a synthesized compound.
References
- 1. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
